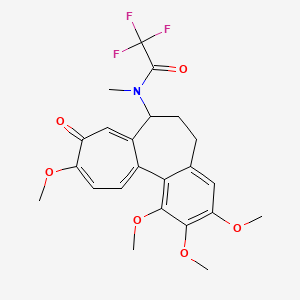

N-(Trifluoroacetyl)demecolchine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Trifluoroacetil-N-metil-desacetilcolchicina es un derivado sintético de la colchicina, un producto natural derivado de la planta del azafrán de otoño. Este compuesto es conocido por su estructura química única y sus significativas actividades biológicas, particularmente en el campo de la investigación del cáncer. Tiene una fórmula molecular de C23H24F3NO6 y un peso molecular de 467.43 .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de N-Trifluoroacetil-N-metil-desacetilcolchicina típicamente implica la modificación de la colchicina a través de una serie de reacciones químicas. El proceso comienza con la desacetilación de la colchicina para producir desacetilcolchicina. Este intermedio se somete luego a reacciones de trifluoroacetilación y metilación para producir el producto final .

Métodos de Producción Industrial

La producción industrial de N-Trifluoroacetil-N-metil-desacetilcolchicina sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar la consistencia y la calidad del producto final. El compuesto se produce típicamente en forma sólida y se purifica mediante técnicas de recristalización o cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones

N-Trifluoroacetil-N-metil-desacetilcolchicina experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando nucleófilos o electrófilos.

Reactivos y Condiciones Comunes

Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes en condiciones ácidas o básicas.

Reducción: Borohidruro de sodio, hidruro de aluminio y litio y otros agentes reductores en condiciones anhidras.

Sustitución: Nucleófilos como haluros, aminas o alcoholes, y electrófilos como haluros de alquilo o cloruros de acilo.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados. Las reacciones de sustitución pueden resultar en una variedad de derivados funcionalizados .

Aplicaciones Científicas De Investigación

N-Trifluoroacetil-N-metil-desacetilcolchicina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como reactivo en síntesis orgánica y como estándar en química analítica.

Biología: Empleado en estudios de división celular y dinámica de microtúbulos debido a su capacidad de unirse a la tubulina e interrumpir la formación de microtúbulos.

Medicina: Investigado por sus posibles propiedades anticancerígenas, particularmente en la orientación de células tumorales de división rápida.

Mecanismo De Acción

N-Trifluoroacetil-N-metil-desacetilcolchicina ejerce sus efectos al unirse a la tubulina, una proteína que es esencial para la formación de microtúbulos. Esta unión evita la polimerización de la tubulina en microtúbulos, lo que interrumpe la división celular e induce apoptosis en las células de división rápida. El compuesto también estimula la actividad GTPasa intrínseca de la tubulina y activa la vía de señalización JNK/SAPK, que juega un papel en las respuestas al estrés celular .

Comparación Con Compuestos Similares

Compuestos Similares

Colchicina: El compuesto parental del que se deriva N-Trifluoroacetil-N-metil-desacetilcolchicina. También se une a la tubulina e interrumpe la formación de microtúbulos.

N-Metil-N-(trimetilsilil)trifluoroacetamida: Otro compuesto trifluoroacetilado utilizado en síntesis orgánica y química analítica.

Singularidad

N-Trifluoroacetil-N-metil-desacetilcolchicina es único debido a sus modificaciones de trifluoroacetilo y metilo, que mejoran su actividad biológica y especificidad en comparación con la colchicina. Estas modificaciones también mejoran su estabilidad y solubilidad, lo que lo hace más adecuado para diversas aplicaciones de investigación e industriales .

Propiedades

IUPAC Name |

2,2,2-trifluoro-N-methyl-N-(1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24F3NO6/c1-27(22(29)23(24,25)26)15-8-6-12-10-18(31-3)20(32-4)21(33-5)19(12)13-7-9-17(30-2)16(28)11-14(13)15/h7,9-11,15H,6,8H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGYENSCJVMEMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC)C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24F3NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B12291182.png)

![Carbamic acid, [1-formyl-2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester, (S)-(9CI)](/img/structure/B12291210.png)

![[4-[[(2S)-2-[[(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12291214.png)

![7-Chloro-5-(1-ethylpropyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12291236.png)

![1-[3,4-Dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12291239.png)

![2-[[4-[[2-Amino-5-(5-methyl-2-propan-2-ylcyclohexyl)oxycarbonyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12291240.png)